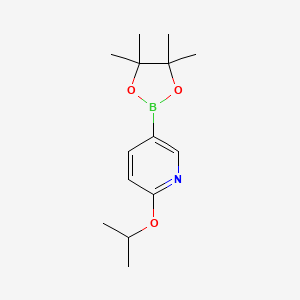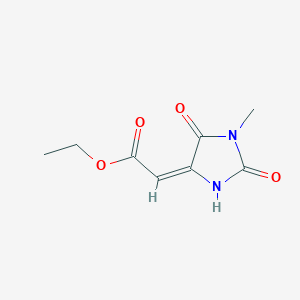
N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide is an organic compound that features a fluorinated nitrophenyl group and a pyrrolidinylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline.
Acylation: The 4-fluoro-3-nitroaniline is then acylated with chloroacetyl chloride to form N-(4-fluoro-3-nitrophenyl)-2-chloroacetamide.
Substitution: Finally, the chloroacetamide undergoes nucleophilic substitution with pyrrolidine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The fluorine atom can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: 4-fluoro-3-aminophenyl-2-(pyrrolidin-1-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-fluoro-3-nitrophenylacetic acid and pyrrolidine.
Scientific Research Applications
N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives are studied for their biological activity, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
- N-(4-Chloro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide
- N-(4-Bromo-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide
- N-(4-Methyl-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide
Comparison: N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly affect its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O3/c13-10-4-3-9(7-11(10)16(18)19)14-12(17)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZPSZXXEMMZPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B1324886.png)
![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide](/img/structure/B1324889.png)

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324891.png)

![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)

![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)



